molecular formula C18H14ClN3O B2765254 (E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide CAS No. 478039-63-3

(E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide

Cat. No.: B2765254
CAS No.: 478039-63-3
M. Wt: 323.78
InChI Key: AJUDOAHHBUOWBQ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide is a useful research compound. Its molecular formula is C18H14ClN3O and its molecular weight is 323.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

(E)-N'-(4-chlorophenyl)-3-(3-quinolinyl)-2-propenohydrazide and its derivatives have been explored for their synthesis and antimicrobial activities. Research has shown that specific derivatives exhibit antibacterial and antifungal properties, contributing to the field of antimicrobial drug development. For instance, pyrrolylthieno[2,3-b]-quinoline derivatives, related to the compound , demonstrated significant antimicrobial effects, underlining the potential for these compounds in creating new antibacterial and antifungal agents (Geies, Bakhite, & El-Kashef, 1998).

Corrosion Inhibition

The compound and its analogs have found applications as corrosion inhibitors. Specific derivatives have shown high efficiency in protecting metals against corrosion in acidic environments, highlighting their importance in industrial applications where metal preservation is critical. This includes the use of quinoxaline derivatives as effective corrosion inhibitors for mild steel in acidic mediums, demonstrating the compound's versatile application in material science and engineering (Saraswat & Yadav, 2020).

Chemical Sensing

Derivatives of (E)-N'-(4-chlorophenyl)-3-(3-quinolinyl)-2-propenohydrazide have been developed as chemosensors. These compounds exhibit selectivity and sensitivity towards specific ions, such as Al3+ and Cu2+, making them useful in chemical sensing applications. This application is crucial for environmental monitoring and industrial processes where detecting and quantifying specific chemical species is essential (Yang et al., 2015).

Anticancer Activity

Research into the anticancer activity of hydrazide derivatives incorporating a quinoline moiety, closely related to (E)-N'-(4-chlorophenyl)-3-(3-quinolinyl)-2-propenohydrazide, has led to the identification of compounds with potential anticancer properties. These studies highlight the compound's relevance in the search for new therapeutic agents against various cancer types, indicating its significance in medicinal chemistry and oncology research (Bingul et al., 2016).

Properties

IUPAC Name

(E)-N'-(4-chlorophenyl)-3-quinolin-3-ylprop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-15-6-8-16(9-7-15)21-22-18(23)10-5-13-11-14-3-1-2-4-17(14)20-12-13/h1-12,21H,(H,22,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUDOAHHBUOWBQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.